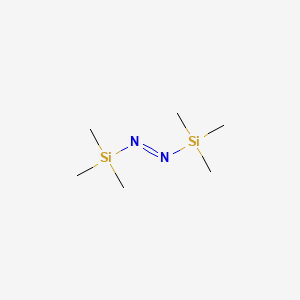

Diazene, bis(trimethylsilyl)-

Description

Historical Context of Bis(trimethylsilyl)diazene Discovery and Early Investigations

The journey to understanding bis(trimethylsilyl)diazene is rooted in the foundational work on organometallic compounds and the specific sub-field of organosilicon-nitrogen chemistry.

The synthesis of diazenes bearing two substituent groups (doubly substituted) has been a long-standing area of chemical research. Early methods laid the groundwork for the eventual synthesis of silylated versions. A notable early method for creating doubly substituted dialkyldiazenes involved the electrochemical oxidation of N,N′-dialkylsulfamides, a transformation first reported in 1978. acs.org A significant breakthrough in the specific synthesis of bis(trimethylsilyl)diazene came from the work of Nils Wiberg and his colleagues, who demonstrated that it could be prepared through the oxidation of lithium tris(trimethylsilyl)hydrazide. researchgate.netdntb.gov.ua This method provided a viable route to this highly reactive yet intriguing molecule, opening the door for further investigation of its properties and reactivity. dntb.gov.ua

The broader field of organosilicon chemistry, which provides the context for bis(trimethylsilyl)diazene, traces its origins to 1863, when Charles Friedel and James Crafts first synthesized tetraethylsilane. wikipedia.orgsbfchem.com This marked the beginning of the study of compounds containing carbon-silicon bonds. wikipedia.org In the early 20th century, Frederic S. Kipping conducted extensive research, notably using Grignard reagents to create various alkyl and aryl silanes, and was the first to prepare silicone polymers. wikipedia.org These foundational efforts established organosilicon chemistry as a significant area of research. sbfchem.com The development of silyl (B83357) derivatives of nitrogen-containing compounds followed, with researchers discovering that the introduction of silicon atoms often conferred greater thermal stability compared to their hydrogen-based counterparts. researchgate.net This enhanced stability was a crucial development in the synthesis and handling of reactive species like diazenes.

Academic Significance and Research Landscape

Bis(trimethylsilyl)diazene is more than a chemical curiosity; it is a valuable tool and subject of study in several areas of chemistry due to its unique structural and electronic properties.

A defining feature of bis(trimethylsilyl)diazene is its notable stability, which is attributed to the steric bulk of the two trimethylsilyl (B98337) groups. ontosight.ai These large groups physically shield the reactive N=N double bond, making the compound easier to handle and store compared to many other diazene (B1210634) derivatives. ontosight.ai This stability has allowed for detailed studies of its structure and bonding. Furthermore, its electronic properties, characterized by a high-energy highest occupied molecular orbital (HOMO) and a low-energy lowest unoccupied molecular orbital (LUMO), make it an effective ligand in coordination chemistry, capable of bonding to transition metals. researchgate.netontosight.ai

Role in Nitrogen-Containing Compound Synthesis

In synthetic chemistry, bis(trimethylsilyl)diazene serves as a useful reagent for introducing nitrogen functionalities into other molecules. ontosight.ai It can act as a precursor for creating other inorganic azo compounds through reactions that transfer the diazene group. dntb.gov.ua The reactivity of the Si-N bond in related organosilicon compounds is widely exploited in synthesis, allowing for the formation of a variety of nitrogen-containing heterocycles and other complex molecules. nih.gov

Comparative Analysis with Structurally Related Diazene Derivatives

The properties of bis(trimethylsilyl)diazene are best understood when compared to other diazene compounds.

Silyl diazenes, in general, exhibit greater thermal stability than their analogous hydrogen derivatives (H-N=N-H). researchgate.net When compared to azoalkanes (R-N=N-R, where R is an alkyl group), bis(trimethylsilyl)diazene is found to be exceedingly reactive in different ways. researchgate.net This heightened reactivity is not due to instability but rather its electronic structure. The energetically high HOMO and low LUMO of silyl diazenes make them excellent ligands, acting as strong electron donors and moderate electron acceptors. researchgate.net In contrast to 1,2-diphenyldiazenes (azobenzenes), which often react with metal carbonyls via orthometallation, bis(trimethylsilyl)diazene typically forms complexes by coordinating directly to the metal center through the nitrogen lone pairs. researchgate.net This differing reactivity highlights the unique influence of the trimethylsilyl groups on the central diazene core.

Compound Information

| Compound Name | Synonym |

| Diazene, bis(trimethylsilyl)- | (E)-bis(trimethylsilyl)diazene |

| Tetraethylsilane | Si(C₂H₅)₄ |

| Lithium tris(trimethylsilyl)hydrazide | [(CH₃)₃Si]₂N-N(Li)Si(CH₃)₃ |

| Azobenzene (B91143) | 1,2-Diphenyldiazene |

| Trimethylsilyl chloride | (CH₃)₃SiCl |

Chemical Properties Overview

| Property | Value for Diazene, bis(trimethylsilyl)- | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₈N₂Si₂ | nih.gov |

| Molecular Weight | 174.39 g/mol | nih.gov |

| IUPAC Name | (E)-bis(trimethylsilyl)diazene | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

Influence of Substituent Electronic and Steric Effects on Reactivity

The reactivity of bis(trimethylsilyl)diazene is profoundly influenced by the electronic and steric effects of the two trimethylsilyl groups attached to the nitrogen atoms.

Electronic Effects: The trimethylsilyl group acts as a significant electron-donating substituent. This donation of electron density to the N=N pi system results in a destabilization of the highest occupied molecular orbital (HOMO), which is the non-bonding (n+) orbital, and a stabilization of the lowest unoccupied molecular orbital (LUMO), the antibonding (π*) orbital. researchgate.net This electronic arrangement makes bis(trimethylsilyl)diazene a strong n-donor and a moderate π-acceptor, rendering it a good ligand in coordination chemistry. researchgate.net The electron donation from the silicon substituents is substantial and leads to an unusually high electron density in the N=N bond. scispace.com

Steric Effects: The bulky nature of the trimethylsilyl groups provides considerable steric shielding to the reactive N=N double bond. ontosight.ai This steric hindrance plays a crucial role in directing the outcome of reactions. For instance, in Diels-Alder reactions involving dienes substituted with bulky silyl groups, the steric hindrance can enforce a high degree of exo-selectivity by effectively blocking the endo approach of the dienophile. researchgate.netresearchgate.net While not directly about bis(trimethylsilyl)diazene, this principle of silyl groups dictating stereochemistry is a fundamental concept in organosilicon chemistry. The steric bulk also contributes to the compound's relative stability compared to unsubstituted diazene (diimide). ontosight.ai

The interplay of these electronic and steric factors governs the compound's participation in various reactions, including cycloadditions and coordination to metal centers.

Distinctions from Other Azoalkanes and Diimine

Bis(trimethylsilyl)diazene exhibits notable differences when compared to other azoalkanes (R-N=N-R', where R/R' are alkyl groups) and the parent diimine (HN=NH).

The most significant distinction lies in its electronic structure. In typical azoalkanes, the energy gap between the n+ HOMO and the π* LUMO is larger. In contrast, for silyl diazenes like bis(trimethylsilyl)diazene, this gap is considerably smaller due to the raising of the HOMO energy and lowering of the LUMO energy by the silyl substituents. researchgate.net This makes bis(trimethylsilyl)diazene more susceptible to reactions with both electrophiles (due to the high-energy HOMO) and nucleophiles (due to the low-energy LUMO).

Compared to the parent diimine (diazene), which exists as unstable cis and trans isomers and is typically generated in situ for use as a hydrogenation reagent, bis(trimethylsilyl)diazene is a more stable, isolable compound. ontosight.aiwikipedia.org The trimethylsilyl groups replace the hydrogen atoms, providing kinetic stability. ontosight.ai Furthermore, while diimide's primary application is in selective reduction reactions, bis(trimethylsilyl)diazene's reactivity is more diverse, encompassing roles as a ligand and a synthon for nitrogen-containing compounds. ontosight.airesearchgate.net

The table below summarizes some key computed properties of bis(trimethylsilyl)diazene.

| Property | Value |

| Molecular Formula | C₆H₁₈N₂Si₂ |

| Molecular Weight | 174.39 g/mol |

| IUPAC Name | (E)-bis(trimethylsilyl)diazene |

| CAS Number | 13436-03-8 |

| Canonical SMILES | CSi(C)N=NSi(C)C |

| Data sourced from PubChem. nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

13436-03-8 |

|---|---|

Molecular Formula |

C6H18N2Si2 |

Molecular Weight |

174.39 g/mol |

IUPAC Name |

(E)-bis(trimethylsilyl)diazene |

InChI |

InChI=1S/C6H18N2Si2/c1-9(2,3)7-8-10(4,5)6/h1-6H3/b8-7+ |

InChI Key |

MBINXQLYUAKLJA-BQYQJAHWSA-N |

Isomeric SMILES |

C[Si](C)(C)/N=N/[Si](C)(C)C |

Canonical SMILES |

C[Si](C)(C)N=N[Si](C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Bis Trimethylsilyl Diazene

Established Synthetic Routes

Traditional methods for synthesizing Diazene (B1210634), bis(trimethylsilyl)- primarily rely on the oxidation of corresponding hydrazine (B178648) precursors. These routes are well-established and valued for their reliability.

Low-Temperature Oxidation Reactions

A primary and effective method for the synthesis of Diazene, bis(trimethylsilyl)- involves the low-temperature oxidation of silylated hydrazine derivatives. This approach hinges on the principle that the oxidation of a hydrazine will form a stable N=N double bond. A common precursor for this reaction is a metalated derivative of a silylhydrazine.

For instance, the oxidation of the lithium salt of a silylated hydrazine can yield the corresponding diazene. A related example demonstrates the oxidation of a monomeric N,N′-dilithium N,N′-bis(di-tert-butylmethylsilyl)hydrazide with bromine (Br₂) in THF to form the thermally stable bis(silyl)diazene. rsc.org This general principle is applicable to trimethylsilyl (B98337) analogues. The reaction is typically carried out at low temperatures to control reactivity and minimize side reactions.

Another established method involves the oxidation of lithium tris(trimethylsilyl)hydrazide with suitable oxidizing agents to prepare Bis(trimethylsilyl)diazene. researchgate.net The choice of oxidizing agent is critical to the success of the reaction, with reagents selected to be effective under mild, low-temperature conditions.

Utilization of Silyl (B83357) Hydrazide Precursors

The synthesis of the necessary silyl hydrazide precursors is a critical first step in these established routes. These precursors are typically prepared through the silylation of hydrazine. For example, 1,2-bis(trimethylsilyl)hydrazine can be synthesized with high yields from the reaction of anhydrous hydrazine and trimethylchlorosilane. energetic-materials.org.cn

Further silylation can be achieved to produce more substituted precursors. Treatment of 1,2-bis(trimethylsilyl)hydrazine with butyllithium (B86547) followed by reaction with trimethylchlorosilane can yield tris(trimethylsilyl)hydrazine. energetic-materials.org.cn These silyl hydrazides serve as the direct precursors for the oxidation step to form Diazene, bis(trimethylsilyl)-. The stability of silyl derivatives of nitrogen compounds is often greater than their hydrogenated counterparts, which facilitates their isolation and subsequent reaction. researchgate.net

| Precursor | Reagents | Product | Yield | Reference |

| Anhydrous Hydrazine | Trimethylchlorosilane | 1,2-Bis(trimethylsilyl)hydrazine | 83% | energetic-materials.org.cn |

| 1,2-Bis(trimethylsilyl)hydrazine | 1. Butyllithium 2. Trimethylchlorosilane | Tris(trimethylsilyl)hydrazine | 75% (total) | energetic-materials.org.cn |

| Lithium tris(trimethylsilyl)hydrazide | Oxidizing Agent | Diazene, bis(trimethylsilyl)- | N/A | researchgate.net |

| N,N′-dilithium N,N′-bis(di-tert-butylmethylsilyl)hydrazide | Bromine (Br₂) | N,N′-bis(di-tert-butylmethylsilyl)diazene | N/A | rsc.org |

Advanced Synthetic Strategies for Related Bis(silyl) Compounds

More recent research has focused on developing advanced synthetic methods, including catalytic and photolytic approaches. While not always directly yielding Diazene, bis(trimethylsilyl)-, these strategies are crucial for the synthesis of related bis(silyl) compounds and for the generation of diazenes under specific conditions.

Catalyst-Mediated Approaches (e.g., Cu(I)-catalyzed silyldiazomethane coupling)

Catalyst-mediated reactions represent a significant advancement in the synthesis of complex organosilicon compounds. Copper(I) catalysis, in particular, has been effectively used in the coupling of bis(silyl) compounds. A notable example is the Cu(I)-catalyzed cross-coupling reaction between terminal alkynes and bis(trimethylsilyl)diazomethane. nih.govorganic-chemistry.org This reaction proceeds through a metal-carbene migratory insertion mechanism and provides an efficient route to 1,1-disilyl allenes. nih.govorganic-chemistry.orgpku.edu.cn

While this specific reaction synthesizes allenes rather than the target diazene, it highlights a sophisticated catalytic strategy involving a related bis(silyl) starting material (a diazomethane). Similar catalytic principles are being explored for a wider range of transformations. Copper catalysts are also employed in other contexts, such as the C-N cross-coupling of bis(indolyl)methanes with aryl iodides, demonstrating their versatility. academie-sciences.fr

| Catalyst System | Substrates | Product Type | Key Feature | Reference(s) |

| Copper(I) | Terminal Alkynes, Bis(trimethylsilyl)diazomethane | 1,1-Disilyl Allenes | Metal-Carbene Migratory Insertion | nih.gov, organic-chemistry.org, pku.edu.cn |

| Copper(I) | Benzoxazoles/Oxazoles, Bis(trimethylsilyl)diazomethane | Functionalized Heterocycles | C-H Functionalization | researchgate.net |

Photolytic Methods in Diazene Generation

Photolytic methods offer an alternative pathway for generating diazenes, often in situ, for subsequent reactions. These methods utilize light to induce chemical transformations. mdpi.com The photolysis of certain precursors can lead to the formation of a diazene, which may then undergo further reactions, such as the expulsion of nitrogen gas (denitrogenation) to form C-C bonds. nih.gov

One advanced strategy involves the conversion of primary amines into 1,2-dialkyldiazenes, which are then subjected to denitrogenation using an iridium photocatalyst. nih.gov This process is initiated by the transfer of energy from a photoexcited catalyst to the diazene, leading to the generation of radical fragments that can then couple. nih.gov While this example involves alkyl diazenes, the underlying principle of photocatalytic activation and decomposition is relevant to the broader class of diazenes, including silylated variants.

Furthermore, visible light can be used for the direct C-H photoarylation of diazines (a class of aromatic heterocycles containing two nitrogen atoms) using aryldiazonium salts. nih.gov This process can occur without additional photocatalysts, proceeding through a photoactive electron donor-acceptor (EDA) complex. nih.gov The generation of nitrenes, which are related to diazenes, can also be achieved through photosensitized reactions, for instance, by the UV-light irradiation of azides. acs.org These photolytic strategies represent a modern frontier in the controlled generation and reaction of diazene-containing molecules.

Reactivity and Mechanistic Investigations of Bis Trimethylsilyl Diazene

Unimolecular Decomposition Pathways

The thermal and photochemical stability of bis(trimethylsilyl)diazene is a key aspect of its chemistry. Its decomposition can proceed through several competing pathways, including disproportionation, dimerization, and cleavage reactions. The elucidation of these mechanisms has been aided by both experimental and computational studies.

Thermal Decomposition Mechanisms

The thermal decomposition of bis(trimethylsilyl)diazene is a complex process that can lead to a variety of products. The specific pathway followed is often dependent on the reaction conditions, such as temperature and the presence of other reagents.

While not extensively documented specifically for bis(trimethylsilyl)diazene, disproportionation reactions are a known decomposition pathway for some diazene (B1210634) derivatives. In this type of reaction, one molecule of the diazene is reduced while another is oxidized. For bis(trimethylsilyl)diazene, a hypothetical disproportionation could lead to the formation of a hydrazine (B178648) derivative and dinitrogen. However, detailed mechanistic studies and product analyses specifically identifying this pathway for bis(trimethylsilyl)diazene are not prevalent in the current literature. The study of related, less sterically hindered silyldiazenes may offer insights into the feasibility of this decomposition route.

One of the well-established thermal decomposition pathways for bis(trimethylsilyl)diazene is its dimerization to form 1,1,4,4-tetrakis(trimethylsilyl)tetrazene. energetic-materials.org.cn This process is not a simple head-to-head coupling of two diazene molecules. Quantum chemical calculations have revealed a more intricate mechanism. The reaction is initiated by the isomerization of 1,2-bis(trimethylsilyl)diazene (BSD) to a highly reactive 1,1-bis(trimethylsilyl)diimine intermediate. Subsequently, two molecules of this intermediate interact to form the tetrazene product. energetic-materials.org.cn This dimerization is favored at elevated temperatures, a finding that is consistent with the calculated activation energies for the isomerization and subsequent reaction steps. energetic-materials.org.cn

The table below summarizes the calculated activation energies for the dimerization process.

| Reaction Step | Activation Energy (kJ·mol⁻¹) |

| Isomerization of 1,2-bis(trimethylsilyl)diazene to 1,1-bis(trimethylsilyl)diimine | 103.0 |

| Interaction of two 1,1-bis(trimethylsilyl)diimine intermediates to form 1,1,4,4-tetrakis(trimethylsilyl)tetrazene | 114.3 |

This data is based on quantum chemical calculations. energetic-materials.org.cn

The cleavage of the N-N bond is a fundamental decomposition pathway for many azo compounds, leading to the formation of molecular nitrogen and radical or ionic species that can subsequently form amine derivatives. In the case of bis(trimethylsilyl)diazene, thermal or photochemical activation can induce the homolytic cleavage of the N-N bond, which would be expected to yield two bis(trimethylsilyl)aminyl radicals. These highly reactive radicals could then abstract hydrogen atoms from the solvent or other molecules to form bis(trimethylsilyl)amine. Alternatively, cleavage of the Si-N bonds could also occur, though this is generally considered less favorable. While the formation of bis(trimethylsilyl)amine is a plausible outcome of the decomposition, detailed mechanistic studies quantifying the yields of nitrogen and specific amine derivatives from the thermal decomposition of bis(trimethylsilyl)diazene are not extensively reported.

Elucidation of Radical Chain Mechanisms

The decomposition of diazene compounds can often proceed via radical chain mechanisms, which involve initiation, propagation, and termination steps. For bis(trimethylsilyl)diazene, the initiation step would likely be the homolytic cleavage of the N=N bond to generate two silylaminyl radicals. These radicals can then participate in a series of propagation steps. For instance, a silylaminyl radical could abstract a hydrogen atom from a solvent molecule, generating a solvent radical and bis(trimethylsilyl)amine. This new radical could then react with another molecule of bis(trimethylsilyl)diazene, propagating the chain.

Termination of the radical chain can occur through the combination of any two radical species present in the reaction mixture. This could involve the recombination of two silylaminyl radicals to reform the starting diazene or to form other coupled products. While the involvement of radical intermediates in the decomposition of similar azo compounds is well-established, specific studies employing techniques like radical scavenging or electron spin resonance (ESR) spectroscopy to definitively elucidate the radical chain mechanism for the decomposition of bis(trimethylsilyl)diazene are limited.

Interactions with Lewis Acidic Species

The nitrogen atoms in bis(trimethylsilyl)diazene possess lone pairs of electrons, making them potential Lewis basic sites for interaction with electron-deficient species. The bulky trimethylsilyl (B98337) groups, however, sterically hinder these sites, influencing the nature and stability of the resulting adducts.

Research has shown that bis(trimethylsilyl)diazene can react with various Lewis acids. For example, its reaction with dihaloboranes, a class of Lewis acidic compounds, has been investigated. These reactions can lead to the formation of novel boron-nitrogen containing compounds. rsc.org The nature of the products formed depends on the specific dihaloborane used and the reaction conditions.

Formation and Characterization of Labile Adducts

The reactivity of bis(trimethylsilyl)diazene is significantly influenced by its electronic structure, particularly the highest occupied molecular orbital (HOMO), which has a pronounced lone pair character centered on the nitrogen atoms. researchgate.net This characteristic makes the diazene an effective two-electron donor, facilitating the formation of labile adducts with various Lewis acids.

In these interactions, the diazene ligand donates a pair of electrons to a metal or other electron-deficient center, forming mononuclear σ-complexes. researchgate.net This behavior is analogous to the formation of adducts by other Lewis bases with Lewis acidic centers, such as the reaction of planar P-bridged bis(N-heterocyclic carbenes) with boron trichloride (B1173362) (BCl₃) to form stable bis(NHC)·BCl₃ adducts. rsc.org Similarly, silylenes, which are silicon analogues of carbenes, can react with aluminum and gallium halides to form Lewis acid-base adducts where the silicon atom acts as the Lewis base. rsc.org The formation of these adducts is a crucial initial step in many reactions involving diazenes, dictating the subsequent chemical transformations.

Isomerization to Transient Iso-Diazene Intermediates

Diazene compounds, including the parent diazene (N₂H₂), can undergo cis-trans isomerization through two primary mechanisms: an in-plane inversion (bending) or an out-of-plane torsion (twisting around the N=N bond). rsc.orgosti.gov For the parent diazene, theoretical studies have shown that while both pathways have significant energy barriers, the torsional mechanism is generally favored. rsc.orgosti.gov

In the case of substituted diazenes like bis(trimethylsilyl)diazene, similar isomerization pathways are conceivable. The bulky trimethylsilyl groups can influence the energy barriers for these processes. Furthermore, reactions involving related silylated nitrogen heterocycles have shown unexpected isomerization. For instance, the reaction between 2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadiene and a dihaloborane resulted in ring-external olefin isomers via a proposed isomerization process. mdpi.com This suggests that under certain reaction conditions, silylated diazenes could potentially rearrange into transient, less stable isomers, such as an iso-diazene, which could then proceed through different reaction channels.

Insertion Reactions into Element-Carbon Bonds (e.g., Borane (B79455) Systems)

The reaction of electron-rich, silylated nitrogen compounds with organoboranes represents a key area of reactivity, leading to the formation of new boron-nitrogen bonds. While direct insertion of the N=N moiety of bis(trimethylsilyl)diazene into a B-C bond is not extensively documented, analogous reactions with related compounds provide significant insight into this potential reactivity.

Studies on the reactions of 1,4-bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadienes with various B-aryl and B-amino dihaloboranes have demonstrated a salt-free reduction protocol where the silylated compound reduces the trivalent borane. mdpi.com This process involves the elimination of trimethylsilyl halides and the formation of novel compounds containing B=N double bonds. For example, the reaction of 1,4-bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadiene with two equivalents of phenylboron dichloride (PhBCl₂) at room temperature affords the disubstituted product in a 48% yield. mdpi.com The resulting products often exist as a mixture of cis-trans isomers due to the restricted rotation around the newly formed B=N bond. mdpi.com

| Silylated Reactant | Borane Reactant | Product | Yield | Isomer Ratio (cis:trans) |

|---|---|---|---|---|

| 1,4-bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadiene | DurBBr₂ (2 equiv.) | Disubstituted Product 5 | 45% | ~1:1 |

| 1,4-bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadiene | MesBCl₂ (2 equiv.) | Disubstituted Product 6 | 52% | ~1:1 |

| 1,4-bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadiene | PhBCl₂ (2 equiv.) | Disubstituted Product 7 | 48% | ~1:1 |

These reactions highlight the ability of silylated nitrogen compounds to engage with borane systems, leading to structures that are effectively the result of a formal insertion and rearrangement process. The bond lengths of the B–N connections in the products are shorter than a typical B–N single bond, indicating significant double bond character. mdpi.com

Electron Transfer Processes

Electron transfer represents a fundamental reaction pathway for bis(trimethylsilyl)diazene and related compounds, often initiated by photochemical means.

Photoelectron Transfer Induced Reactions

Photoinduced electron transfer (PET) is a powerful method for initiating chemical transformations that are not readily accessible through thermal pathways. In the context of silylated compounds, PET can induce desilylation and subsequent bond formation.

A notable example is the synthesis of 9-amino-9-borafluorene from its N,N-bis(trimethylsilyl) derivative. rsc.org The reaction mechanism involves an initial single electron transfer (SET) from the silylated amine to the halogen-containing solvent upon photoirradiation. rsc.org This process generates a radical cation, which then undergoes a twofold desilylation to yield the final product. rsc.org This type of reaction, where an electron is transferred from a donor (the silylated compound) to an acceptor, is a common theme in PET chemistry. mdpi.com The efficiency of such reactions can be influenced by the nature of the leaving group; for instance, photoinduced cyclization via destannylation has been shown to be more efficient than the equivalent desilylation reaction, highlighting the role of the heteroatom in facilitating the SET process. researchgate.net

Electrophilic and Nucleophilic Reactivity of the Diazene Moiety

The diazene group in bis(trimethylsilyl)diazene exhibits dual reactivity, capable of acting as both a nucleophile and an electrophile, depending on the reaction partner.

Nucleophilic Reactivity: The nucleophilic character stems from the lone pairs of electrons on the nitrogen atoms, which reside in the molecule's HOMO. researchgate.net As discussed previously (Section 3.2.1), these lone pairs can be donated to Lewis acidic centers, such as metal carbonyls or boranes, to form stable or labile adducts. researchgate.netmdpi.com In these reactions, the diazene moiety functions as a classic Lewis base or nucleophile.

Electrophilic Reactivity: Conversely, the diazene can act as an electrophile. The electronic structure of azo compounds is characterized by a low-energy n→π* transition, which indicates the presence of a low-lying lowest unoccupied molecular orbital (LUMO) with π* character. researchgate.net This empty π* orbital can accept electron density from a suitable nucleophile. This electrophilic nature allows the diazene to participate in reactions where it is attacked by electron-rich species, leading to the addition across the N=N double bond or other transformations. This dual reactivity is fundamental to the diverse chemical behavior of bis(trimethylsilyl)diazene.

Coordination Chemistry of Bis Trimethylsilyl Diazene

Ligand Properties and Coordination Modes

Bis(trimethylsilyl)diazene, with the chemical formula [(CH₃)₃Si]₂N₂, possesses a nitrogen-nitrogen double bond that is the primary site of interaction with transition metals. nih.gov The presence of bulky trimethylsilyl (B98337) groups provides significant steric protection to the otherwise reactive N=N unit, enhancing the compound's stability and making it a manageable ligand in synthesis. nih.gov Its coordination behavior can be broadly categorized into π- and σ-type interactions, as well as a significant isomerization to form isodiazene complexes.

In π-coordination, the diazene (B1210634) ligand binds to a metal center through its N=N π-system. This mode of bonding is analogous to the well-understood coordination of alkenes and alkynes. nih.govnih.gov The metal atom donates electron density from its d-orbitals into the π* antibonding orbital of the diazene ligand, while the ligand's π bonding orbital donates electron density to an empty metal orbital. This back-bonding interaction typically results in a significant lengthening of the N-N bond compared to the free ligand, indicating a reduction in the N-N bond order. nih.gov In complexes featuring this coordination, the substituents on the nitrogen atoms generally maintain a trans configuration. nih.gov While this mode is well-established for diazene (HN=NH) derivatives, structurally characterized examples where bis(trimethylsilyl)diazene acts purely as a π-ligand are not extensively documented in the reviewed literature.

Bis(trimethylsilyl)diazene can also act as a bridging ligand, spanning two metal centers. This typically occurs through σ-donation from the nitrogen lone pairs. Two primary bridging modes are recognized for diazene ligands:

Bridging end-on (μ-η¹:η¹): In this mode, each nitrogen atom forms a σ-bond with a different metal center, creating a metal-N-N-metal linkage.

Bridging side-on (μ-η²:η²): Here, the N=N bond coordinates sideways to both metal centers, forming a more compact structure where the two metal and two nitrogen atoms are arranged tetrahedrally. nih.gov

In both bridging architectures, the coordination to the metal centers leads to a substantial elongation of the N-N bond, bringing its length closer to that of an N-N single bond. nih.govwikipedia.org This weakening of the N-N bond is a consequence of the donation of electron density from the metal centers into the diazene's π* antibonding orbitals. wikipedia.org While these bridging structures are known for simpler diazenes, specific examples involving bis(trimethylsilyl)diazene as the bridging ligand require further investigation.

A particularly fascinating aspect of bis(trimethylsilyl)diazene's reactivity is its ability to isomerize upon coordination to form an isodiazene ligand, (Me₃Si)₂N-N. This isomer binds to a single metal center in a monohapto fashion, forming a linear M-N-N arrangement. nih.gov A prime example is the complex bis(trimethylsilyl)isodiazenebis(cyclopentadienyl)vanadium, which provides the first structural insight into this coordination mode. nih.gov

In this complex, the isodiazene ligand is strictly planar, a feature that may facilitate the delocalization of π-electrons from the vanadium center across the ligand to the silicon atoms. nih.gov The coordination results in profound changes to the ligand's geometry compared to the free diazene molecule. nih.gov

Key structural features include:

An exceptionally short Vanadium-Nitrogen bond (166.2 pm), indicative of a metal-nitrogen multiple bond. nih.gov

A significantly elongated Nitrogen-Nitrogen bond (136.1 pm), which is much closer to a single bond than the double bond (117.1 pm) in free bis(trimethylsilyl)diazene. nih.gov

A linear arrangement of the V, N(1), and N(2) atoms. nih.gov

This monohapto-isodiazene structure demonstrates that the ligand can act as a four-electron donor. nih.gov

Synthesis and Structural Characterization of Organometallic Complexes

The unique coordinating properties of bis(trimethylsilyl)diazene have been leveraged to synthesize novel organometallic complexes, particularly with early transition metals like vanadium and potentially with Group 4 elements.

The reaction between bis(cyclopentadienyl)vanadium (B1143444) and bis(trimethylsilyl)diazene yields the structurally remarkable bis(trimethylsilyl)isodiazenebis(cyclopentadienyl)vanadium complex. nih.gov This synthesis demonstrates the spontaneous isomerization of the diazene to its isodiazene form upon coordination to the vanadium center.

The crystal structure of this complex reveals a molecule with C₂v symmetry. nih.gov The vanadium atom is coordinated by two cyclopentadienyl (B1206354) rings and the isodiazene ligand in a monohapto fashion. The cyclopentadienyl ligands exhibit a tendency towards trihapto coordination rather than the more common pentahapto mode, as evidenced by variations in the vanadium-carbon bond distances. nih.gov

The chemistry of Group 4 (Titanium, Zirconium, Hafnium) metallocenes is dominated by the reactivity of low-valent "[Cp₂M]" synthons. d-nb.inforesearchgate.net These highly reactive fragments are often generated by the dissociation of a ligand from a stable precursor, such as the bis(trimethylsilyl)acetylene (B126346) (btmsa) complexes Cp₂Ti(η²-Me₃SiC₂SiMe₃) or Cp₂Zr(py)(η²-Me₃SiC₂SiMe₃) (Rosenthal's reagent). nih.govwikipedia.org These precursors readily release the alkyne, providing a clean source of the "[Cp₂M]" fragment for use in synthesis and catalysis. researchgate.netnih.gov

The resulting "[Cp₂M]" species are known to react with a wide variety of unsaturated substrates, including nitriles and isonitriles, to form metallacycles and other coupling products. d-nb.info For instance, titanocene (B72419) and zirconocene (B1252598) fragments can mediate the coupling of nitriles to form five-membered diazametallacycles. d-nb.info

While the reactivity of Group 4 metallocenes with N-containing unsaturated molecules is well-established, their specific reactions with bis(trimethylsilyl)diazene are not as extensively documented in the literature as those involving alkynes or nitriles. d-nb.inforesearchgate.net Given the established reactivity patterns, it is plausible that the "[Cp₂M]" fragment would react with the N=N double bond of bis(trimethylsilyl)diazene. Such a reaction could potentially lead to the formation of a three-membered metallacycle (an azametallacyclopropane) or other insertion and coupling products, analogous to the chemistry observed with other unsaturated substrates. However, detailed studies and structural characterization of such Group 4 diazene complexes are needed to fully understand this area of coordination chemistry. nih.govnih.gov

Adduct Formation with Boron- and Gallium-Containing Species

Bis(trimethylsilyl)diazene and its analogues act as Lewis bases, readily forming adducts with electron-deficient boron and gallium compounds. These reactions are driven by the donation of the nitrogen lone pair electrons to the empty p-orbital of the group 13 element.

The reactions of electron-rich 1,4-bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadienes, which are analogues of bis(trimethylsilyl)diazene, with B-amino and B-aryl dihaloboranes have been shown to produce a range of novel compounds containing B=N bonds. These reactions can lead to both mono- and disubstituted products, depending on the stoichiometry of the reactants. For instance, the reaction of 1,4-bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadiene with one equivalent of a dihaloborane yields a monosubstituted product, while the addition of a second equivalent leads to the formation of a disubstituted species. The nature of the substituents on the boron atom and the diazene analogue influences the reaction outcome and the properties of the resulting products, such as the rotational barrier around the B=N bond.

While direct studies on the adduct formation of bis(trimethylsilyl)diazene with gallium halides are limited, the reactivity of its close analogue, bis(trimethylsilyl)sulfur diimide, with gallium trichloride (B1173362) provides valuable insights. This reaction yields a stable 1:1 adduct, where one of the nitrogen atoms coordinates to the gallium center. Interestingly, attempts to form a 2:1 adduct resulted in an unexpected rearrangement, leading to the formation of a six-membered heterocyclic ring containing gallium, sulfur, nitrogen, silicon, and oxygen atoms. acs.org This suggests that the coordination of a second equivalent of the gallium halide can induce further chemical transformations. The general reactivity of gallium halides with various donor ligands, such as phosphines and bipyridyls, to form stable coordination complexes is well-established, further supporting the likelihood of adduct formation with bis(trimethylsilyl)diazene. wikipedia.org

Reactivity within Coordination Spheres

Once coordinated to a metal or main group element, bis(trimethylsilyl)diazene can undergo a variety of transformations, including cleavage of the N=N bond and rearrangements of the ligand itself.

Diazene Cleavage and Insertion into Metal-Element Bonds (e.g., U(III)–Si Bonds)

The cleavage of the strong N=N double bond in diazene and its derivatives is a challenging yet important transformation, often mediated by highly reactive metal complexes. Reduced uranium species, in particular, have shown the ability to cleave the N-N bond in diazenes. For example, the four-electron cleavage of azobenzene (B91143) by a uranium(III) complex supported by a redox-active pyridine(diimine) ligand has been reported to proceed through a concerted mechanism involving initial electron transfer from the ligand to the diazene. nih.gov This results in the formation of a bis(imido)uranium(VI) complex.

While a direct example of the cleavage of bis(trimethylsilyl)diazene and its subsequent insertion into a U(III)-Si bond is not extensively documented in the reviewed literature, the reactivity of related systems provides strong evidence for the plausibility of such a reaction. The insertion of unsaturated molecules into metal-silicon bonds is a known phenomenon. For instance, diphenyldiazomethane has been shown to insert into the Ta-Si bond of a tantalum complex. wikipedia.org Given the reactivity of U(III) complexes towards diazenes and the known propensity for insertion reactions into M-Si bonds, it is highly probable that a U(III) silyl (B83357) complex could react with bis(trimethylsilyl)diazene. This would likely proceed via initial coordination of the diazene to the uranium center, followed by reductive cleavage of the N=N bond and subsequent insertion of the resulting silylimido fragments into the U-Si bond, leading to the formation of a uranium complex containing a U-N-Si linkage.

Ligand Rearrangements and Transformations within Complexes

Coordinated bis(trimethylsilyl)diazene and its analogues can undergo various rearrangements and transformations, leading to the formation of new and often unexpected products. The steric and electronic properties of the metal center and the co-ligands play a crucial role in directing the course of these reactions.

In the context of adducts with boron-containing species, the reaction of 2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadiene with two equivalents of DurBBr2 (where Dur is 2,3,5,6-tetramethylphenyl) leads to the formation of a product resulting from an isomerization of the initially formed disubstituted adduct. This highlights the potential for ligand rearrangements even in main group element complexes.

While specific examples of rearrangements of the bis(trimethylsilyl)diazene ligand itself within transition metal or actinide complexes are not detailed in the provided search results, the chemistry of the closely related bis(trimethylsilyl)amido ligand offers valuable parallels. For instance, the oxidation of a vanadium(III) tris(bis(trimethylsilyl)amido) complex with iodosylbenzene was initially expected to form a simple oxo complex. However, the reaction led to the isolation of a rearranged product, V(OSiMe3)(=NSiMe3){N(SiMe3)2}2, where a trimethylsilyl group has migrated from a nitrogen atom to the newly introduced oxygen atom, and a V=N(SiMe3) imido bond is formed. This demonstrates the lability of the Si-N bond and the propensity for silyl group migrations within the coordination sphere of a metal.

These examples underscore the rich and complex reactivity of bis(trimethylsilyl)diazene and its analogues upon coordination. The interplay between the electronic properties of the central atom and the steric demands of the ligands can lead to a diverse array of chemical transformations, from simple adduct formation to complete bond cleavage and intricate ligand rearrangements.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the structural and dynamic investigation of Diazene (B1210634), bis(trimethylsilyl)-. The presence of various NMR-active nuclei, including ¹H, ¹³C, and ²⁹Si, allows for a comprehensive analysis of its molecular framework.

Multinuclear NMR (¹H, ¹³C, ²⁹Si) for Structural Confirmation

Multinuclear NMR provides unambiguous evidence for the connectivity and chemical environment of the atoms within the Diazene, bis(trimethylsilyl)- molecule.

¹H NMR: The proton NMR spectrum is expected to show a single, sharp resonance corresponding to the eighteen equivalent protons of the two trimethylsilyl (B98337) groups. This simplicity confirms the high symmetry of the molecule.

¹³C NMR: Similarly, the ¹³C NMR spectrum would display a single signal for the six equivalent methyl carbons, providing further evidence of the molecular symmetry.

²⁹Si NMR: The ²⁹Si NMR spectrum is particularly informative for organosilicon compounds. For Diazene, bis(trimethylsilyl)-, a single resonance is anticipated, with a chemical shift characteristic of a silicon atom bonded to a nitrogen atom. Density Functional Theory (DFT) calculations have been employed to predict the ²⁹Si chemical shifts of bis(trimethylsilyl)diazene, aiding in the interpretation of experimental data. researchgate.net It's important to note that acquiring ²⁹Si NMR spectra can sometimes be challenging due to the low natural abundance and long relaxation times of the ²⁹Si nucleus, often necessitating the use of relaxation agents or specialized pulse sequences. researchgate.net

In studies of related, more complex B=N containing compounds derived from reactions involving silylated diazenes, multinuclear NMR spectroscopy, including ¹¹B NMR, has been crucial for their characterization. researchgate.net

Variable-Temperature NMR for Rotational Barriers and Dynamic Processes

Dynamic NMR spectroscopy, particularly variable-temperature (VT-NMR) studies, is a powerful tool for investigating conformational changes and rotational barriers in molecules. rsc.orgrsc.org While the simple structure of Diazene, bis(trimethylsilyl)- itself does not lend itself to studies of rotational barriers around the Si-N bond under typical conditions, this technique is invaluable for studying the dynamic processes in its more complex adducts and derivatives.

For instance, in a series of novel B=N bond-containing compounds synthesized from 1,4-bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadiene, VT ¹H NMR spectroscopy was used to determine the rotational barriers around the exocyclic B-N bonds. researchgate.net By observing the coalescence of signals at elevated temperatures, the free energies of activation (ΔG‡) for rotation were calculated. These studies revealed a range of rotational barriers, reflecting varying degrees of B=N double bond character influenced by steric hindrance and electronic effects. researchgate.net

| Compound | Rotational Barrier (ΔG‡) in kJ/mol |

| 7 | >71.56 |

| 10 | 58.79 |

| 13 | 58.65 |

This interactive table presents the rotational barriers for selected B=N containing compounds as determined by variable-temperature NMR spectroscopy. researchgate.net

These findings highlight how VT-NMR can provide quantitative data on the dynamic behavior of molecules related to Diazene, bis(trimethylsilyl)-, offering insights into their electronic structure and stability. researchgate.net

X-ray Diffraction Analysis

X-ray diffraction provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Crystallography of Adducts and Complexes

While obtaining suitable single crystals of the parent Diazene, bis(trimethylsilyl)- can be challenging due to its low melting point, the crystal structure of its diimine tautomer, bis(trimethylsilyl)diimine, has been successfully determined by single-crystal X-ray diffraction. researchgate.net The analysis revealed a monoclinic crystal system with the space group P2(1)/c. researchgate.net The molecule possesses a center of inversion symmetry in the crystal lattice. researchgate.net

Furthermore, single-crystal X-ray diffraction has been extensively used to characterize a variety of adducts and complexes formed from reactions of related silylated diazenes. researchgate.net These studies have provided precise structural data on novel compounds containing B=N bonds, confirming their molecular connectivity and revealing details about their solid-state packing and intermolecular interactions. researchgate.net

| Compound | Crystal System | Space Group |

| bis(trimethylsilyl)diimine | Monoclinic | P2(1)/c |

This interactive table summarizes the crystallographic data for bis(trimethylsilyl)diimine. researchgate.net

Low-Temperature X-ray Techniques for Thermolabile Species

Many organometallic and organosilicon compounds, including potentially some derivatives of Diazene, bis(trimethylsilyl)-, are thermolabile, meaning they decompose at or near room temperature. Low-temperature X-ray diffraction techniques are essential for the structural analysis of such species. By cooling the crystal to cryogenic temperatures (typically around 100 K), atomic motion is reduced, leading to a more precise determination of atomic positions and a better-quality diffraction pattern. This is particularly crucial for obtaining accurate bond lengths and angles and for resolving potential disorder in the crystal structure. The use of a gas stream cooling device is a common method to maintain the low temperature of the crystal during data collection. The crystal structure of bis(trimethylsilyl)diimine, for example, was determined at a temperature of -130°C. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals and radical ions. While direct ESR studies specifically on Diazene, bis(trimethylsilyl)- are not prominently reported in the literature, the chemistry of this compound suggests potential applications for this technique.

Studies on the thermolysis of Diazene, bis(trimethylsilyl)- have indicated the formation of radical side products. researchgate.net ESR spectroscopy would be the ideal method to detect and characterize these transient radical intermediates, providing insights into the decomposition mechanism. The hyperfine coupling of the unpaired electron with magnetic nuclei such as ¹⁴N, ¹H, and ²⁹Si would yield valuable information about the electronic structure and distribution of the spin density within the radical species.

While specific data for Diazene, bis(trimethylsilyl)- is lacking, ESR spectroscopy has been successfully applied to study related systems. For example, the radical cations of dialkyl- and diaryl-diacetylenes have been characterized by ESR. Furthermore, the reactions of stable N-heterocyclic silylenes with free radicals have been investigated using EPR spectroscopy, leading to the characterization of new types of neutral silyl (B83357) radicals. These studies demonstrate the power of ESR in elucidating the nature of paramagnetic species in organosilicon chemistry.

Detection and Characterization of Radical Intermediates

The study of reactions involving azo compounds has indicated that some processes, such as azo-coupling, proceed through radical intermediates. researchgate.net While direct detection in reactions of bis(trimethylsilyl)diazene is not extensively detailed in the provided research, related studies offer significant insights. For instance, the closely related bis(trimethylsilyl)aminyl radical, ((CH₃)₃Si)₂N•, has been successfully generated and characterized. rsc.org

This radical can be produced by the ultraviolet (U.V.) photolysis of precursor compounds like tetrakis(trimethylsilyl)hydrazine or bis(trimethylsilyl)hydroxylamine. rsc.org Research shows that the ((CH₃)₃Si)₂N• radical is highly reactive. rsc.org Its activity includes abstracting hydrogen atoms from hydrocarbons and adding to various unsaturated systems like ethylene, demonstrating a higher reactivity compared to analogous aminyl radicals such as the dimethylaminyl radical. rsc.org This body of work on related silyl-nitrogen radicals provides a foundational framework for understanding the potential transient species that could arise from the chemical transformations of bis(trimethylsilyl)diazene.

Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the ionization energies of their electrons. acs.orgdepauw.edu This method has been applied to bis(trimethylsilyl)diazene to understand its molecular orbital sequence and the influence of the trimethylsilyl substituents. researchgate.net

Investigation of Electronic Energy Levels

The photoelectron spectrum of bis(trimethylsilyl)diazene provides critical data on its electronic energy levels. Studies reveal that the presence of trimethylsilyl groups leads to a significant electron donation, which in turn causes low ionization potentials for the molecule. acs.org The analysis, supported by CNDO/S calculations, helps in assigning the observed ionization bands to specific molecular orbitals. researchgate.net

The initial interaction of a diazene with other chemical species is largely dictated by the highest occupied molecular orbital (HOMO), which typically has significant lone-pair character. researchgate.net In bis(trimethylsilyl)diazene, the electronic effects of the silyl groups are pronounced. The lowest ionization potentials correspond to the nitrogen lone pair and the π system of the N=N double bond.

A comparative discussion based on these studies attributes the low ionization potentials to substantial electron donation from the R₃Si substituents. acs.org This is a key factor in explaining the compound's unique electronic properties. acs.org

Table 1: Vertical Ionization Potentials of Bis(trimethylsilyl)diazene

| Ionization Potential (eV) | Assignment |

|---|---|

| 7.12 | n+ (Nitrogen lone pair combination) |

| 9.47 | π(N=N) |

| 10.32 | Si-C bonds |

| 10.60 | Si-C bonds |

This table presents data derived from photoelectron spectroscopy studies, highlighting the energy levels of the principal molecular orbitals. acs.org

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. researchgate.net Different functional groups absorb at characteristic frequencies, making IR spectroscopy an invaluable tool for structural elucidation. The primary functional groups in bis(trimethylsilyl)diazene are the N=N double bond, Si-N bonds, and the trimethylsilyl (Si(CH₃)₃) groups.

The expected IR absorption regions for these groups are:

C-H Stretching: The methyl groups attached to silicon will exhibit C-H stretching vibrations, typically in the 2850–2960 cm⁻¹ region.

N=N Stretching: The azo group (N=N) stretch is often weak in IR spectra due to the low change in dipole moment, especially in symmetric trans-compounds. It is expected in the 1550-1650 cm⁻¹ range, though it may be difficult to observe.

C-H Bending: The methyl groups will also show characteristic bending (scissoring and rocking) vibrations around 1450 cm⁻¹ and 1370 cm⁻¹.

Si-C Vibrations: The silicon-carbon bonds within the trimethylsilyl groups give rise to absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.

Si-N Stretching: The silicon-nitrogen stretch is expected to appear in the 900-1000 cm⁻¹ region.

Table 2: Predicted Characteristic IR Absorptions for Bis(trimethylsilyl)diazene

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Trimethylsilyl | C-H stretch | 2850 - 2960 | Strong |

| Trimethylsilyl | C-H bend | ~1450, ~1370 | Medium |

| Trimethylsilyl | Si-C stretch/rock | 600 - 800 | Medium-Strong |

| Azo | N=N stretch | 1550 - 1650 | Weak to unobserved |

| Silyl-amino | Si-N stretch | 900 - 1000 | Medium |

This table is based on general characteristic frequencies for the functional groups present in the molecule.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to IR by detecting vibrations that cause a change in the molecule's polarizability. nih.gov It is particularly useful for identifying symmetric, non-polar bonds that are weak or absent in IR spectra. ed.ac.uk

For bis(trimethylsilyl)diazene, which has a center of symmetry in its common trans-configuration, the N=N stretching vibration is expected to be strong and easily observable in the Raman spectrum. researchgate.net This is a key advantage over IR spectroscopy for characterizing the azo functional group. The symmetric vibrations of the Si-N and Si-C bonds would also be Raman active. Computational methods, such as Density Functional Theory (DFT), are often paired with experimental Raman spectroscopy to accurately assign the observed vibrational modes. nih.gov The analysis of Raman spectra for similar organometallic compounds has proven to be a powerful method for confirming bond formation and structural characteristics. nih.gov

Table 3: Predicted Key Raman Active Modes for Bis(trimethylsilyl)diazene

| Functional Group | Bond | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Azo | N=N stretch | 1550 - 1650 | Strong |

| Silyl-amino | Si-N symmetric stretch | 900 - 1000 | Medium |

| Trimethylsilyl | Si-C symmetric stretch | 600 - 800 | Strong |

This table highlights the vibrations expected to be most prominent in the Raman spectrum of the compound.

Compound Index

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| Bis(trimethylsilyl)diazene |

| Bis(trimethylsilyl)aminyl radical |

| Dimethylaminyl radical |

| Ethylene |

| Tetrakis(trimethylsilyl)hydrazine |

Applications of Bis Trimethylsilyl Diazene in Advanced Organic Synthesis

Role as a Specialized Reagent in C-N Bond Formations

The N=N double bond and the adjacent silicon-nitrogen bonds in Bis(trimethylsilyl)diazene bestow upon it a unique chemical reactivity, making it a specialized reagent for the formation of carbon-nitrogen bonds. This reactivity is most prominently harnessed through catalytic and photolytic activation.

While direct catalytic dimerization of Bis(trimethylsilyl)diazene is not extensively documented, the catalytic behavior of closely related bis-silylated nitrogen compounds highlights the potential of this class of molecules in forming N-N and C-N bonds to create larger, heterocyclic structures. A notable example is the catalytic trimerization of bis(trimethylsilyl)diazomethane, an isomer of Bis(trimethylsilyl)diazene. In a reaction catalyzed by trimethylsilyl (B98337) ions, bis(trimethylsilyl)diazomethane undergoes isomerization and subsequent trimerization to exclusively yield 4-diazenyl-3-hydrazinylpyrazole. nih.gov This process involves a complex cascade of C-C or N-C coupling and a formal cycloaddition, demonstrating how silylated diazo compounds can be activated catalytically to build complex nitrogen-containing heterocycles. nih.gov

| Related Reaction | Starting Material | Catalyst | Product | Key Transformation |

| Catalytic Trimerization | Bis(trimethylsilyl)diazomethane | [Me₃Si]⁺ ions | 4-diazenyl-3-hydrazinylpyrazole | Isomerization, C-C/N-C coupling, Cycloaddition nih.gov |

Bis(trimethylsilyl)diazene serves as an effective photolytic precursor to the highly reactive bis(trimethylsilyl)aminyl radical, (Me₃Si)₂N•. rsc.org The relatively weak N-N bond in the diazene (B1210634) moiety can be cleaved by ultraviolet (U.V.) photolysis, generating two aminyl radicals. This process is analogous to the photolytic generation of the same radical from tetrakis(trimethylsilyl)hydrazine. rsc.org

The generated bis(trimethylsilyl)aminyl radical is significantly more reactive than its dialkylaminyl counterparts. rsc.org This enhanced reactivity allows it to initiate a variety of chemical transformations. For instance, it readily abstracts hydrogen atoms from hydrocarbons and adds to unsaturated systems like ethylene. rsc.org This ability to generate a highly reactive radical species under mild, photolytic conditions makes Bis(trimethylsilyl)diazene a useful initiator for radical-mediated reactions.

Table 1: Reactivity of the Photochemically Generated Bis(trimethylsilyl)aminyl Radical

| Reaction Type | Substrate | Product Type | Reference |

|---|---|---|---|

| Hydrogen Abstraction | Hydrocarbons | N-H bond formation | rsc.org |

| Addition to Alkenes | Ethylene | 2-Bis(trimethylsilyl)aminoethyl radical | rsc.org |

| Addition to Isonitriles | t-Butyl isocyanide | Imidoyl radical |

Construction of Complex Molecular Architectures

The unique reactivity of Bis(trimethylsilyl)diazene and its derivatives makes them valuable precursors in the synthesis of complex molecules, particularly nitrogen-containing heterocycles and structures featuring quaternary carbon centers.

Diazo compounds are versatile building blocks for the synthesis of a wide range of nitrogen-containing heterocycles. rsc.org While direct applications of Bis(trimethylsilyl)diazene are specific, related silylated nitrogen compounds demonstrate the synthetic potential. For example, the catalytic trimerization of bis(trimethylsilyl)diazomethane leads to a substituted pyrazole, as mentioned previously. nih.gov

Furthermore, electron-rich silylated diazacyclohexadienes, such as 1,4-bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadiene, react with dihaloboranes to form novel compounds containing B=N double bonds. mdpi.com These reactions proceed via the elimination of trimethylsilyl halides and demonstrate a pathway to boron-nitrogen heterocycles. mdpi.com General methods for synthesizing pyridazines often involve the condensation of 1,4-dicarbonyl compounds with hydrazines, and the synthesis of triazoles can be achieved through various routes, including click chemistry. nih.govwikipedia.orgslideshare.net The N=N unit within Bis(trimethylsilyl)diazene makes it a conceptually attractive synthon for such heterocycles, although specific, high-yield methodologies directly employing it are still developing.

The construction of quaternary carbon centers—carbon atoms bonded to four other carbon atoms—is a significant challenge in organic synthesis. nih.gov Radical addition reactions provide a powerful strategy for creating such sterically congested centers. researchgate.net The photolytic generation of the bis(trimethylsilyl)aminyl radical from Bis(trimethylsilyl)diazene opens a plausible, albeit not yet widely demonstrated, pathway to quaternary carbons.

The strategy would involve the photochemically generated (Me₃Si)₂N• radical adding to a suitably substituted alkene. For instance, addition of a radical to the double bond of an α,β-unsaturated ester bearing a substituent at the α-position would generate a new radical intermediate with a quaternary center. Subsequent trapping of this radical would complete the synthesis. Methodologies for the hydroalkylation of unactivated olefins to form quaternary carbons often rely on the generation of carbon-centered radicals through processes like metal hydride hydrogen atom transfer (MHAT). nih.gov The high reactivity of the bis(trimethylsilyl)aminyl radical suggests its potential utility in similar addition-trapping sequences.

Synthetic Methodologies Development

The use of Bis(trimethylsilyl)diazene contributes to the broader development of synthetic methodologies, particularly in the realm of C-N bond formation. rsc.orgrsc.org The development of methods that proceed under mild conditions with high selectivity is a constant goal in organic chemistry.

The generation of highly reactive aminyl radicals via photolysis of Bis(trimethylsilyl)diazene at low temperatures is a key methodological advance. rsc.org It provides an alternative to harsher methods of radical generation and allows for the study of radical reactions under controlled conditions. This has facilitated the investigation of the reactivity of silylated aminyl radicals, showing them to be more akin to reactive alkoxyl radicals than to their less reactive dialkylaminyl counterparts.

The development of catalytic cycles involving silylated diazo compounds, such as the trimerization of bis(trimethylsilyl)diazomethane, points towards the potential for developing new catalytic C-N and N-N bond-forming reactions. nih.gov Such methodologies, which can build complex heterocyclic systems from simple precursors in a single step, are of high value in synthetic chemistry. The exploration of Bis(trimethylsilyl)diazene and related compounds is therefore an active area of research aimed at expanding the toolkit of synthetic organic chemists.

Silylation Reagent Precursors (e.g., N,O-bis(trimethylsilyl)acetamide)

Silylation is a crucial technique in organic chemistry for protecting sensitive functional groups, increasing compound volatility for analysis, and activating substrates for further reaction. One of the most powerful and common reagents for introducing trimethylsilyl groups is N,O-Bis(trimethylsilyl)acetamide (BSA).

BSA is a colorless liquid highly effective for silylating a wide range of functional groups, including alcohols, phenols, carboxylic acids, amines, and amides. chemicalbook.comwikipedia.org The reactions are typically conducted under mild and neutral conditions, and the byproducts are volatile, simplifying purification. chemicalbook.com While Bis(trimethylsilyl)diazene is a reactive organosilicon compound used for introducing nitrogen functionalities, the established and widely utilized industrial synthesis of BSA involves the reaction of acetamide (B32628) with trimethylsilyl chloride in the presence of a base like triethylamine. wikipedia.orgontosight.aigoogle.com

The properties of N,O-Bis(trimethylsilyl)acetamide are summarized in the table below.

| Property | Value |

| CAS Number | 10416-59-8 |

| Molecular Formula | C₈H₂₁NOSi₂ |

| Molar Mass | 203.43 g·mol⁻¹ |

| Appearance | Colorless liquid |

| Boiling Point | 71-73 °C at 35 mmHg |

| Density | 0.832 g/cm³ at 20 °C |

| Data sourced from multiple references. wikipedia.orgsigmaaldrich.com |

Beyond its use as a protecting agent, BSA has found applications in activating functional groups for the synthesis of nucleosides, peptides, and various heterocyclic compounds. chemicalbook.com

Indirect Applications through Related Bis(trimethylsilyl) Compounds in Organic Transformations

The synthetic utility of the bis(trimethylsilyl) functional group is prominently demonstrated by compounds structurally related to bis(trimethylsilyl)diazene, most notably Hexamethyldisilazane (HMDS), also known as Bis(trimethylsilyl)amine. chemicalbook.com HMDS is a versatile reagent and a precursor to other essential reagents in organic synthesis. chemicalbook.comatamanchemicals.com

HMDS itself is an effective and efficient silylating agent for the trimethylsilylation of alcohols, amines, and thiols, often replacing trimethylsilyl chloride (TMSCl). chemicalbook.comchemicalbook.com It is widely used to protect sensitive functional groups during multi-step synthesis. atamanchemicals.com For instance, the silylation of alcohols with HMDS in the presence of catalytic iodine proceeds with excellent yields. chemicalbook.com

A significant indirect application stems from the deprotonation of HMDS to form alkali metal bis(trimethylsilyl)amides, such as Lithium bis(trimethylsilyl)amide (LiHMDS), Sodium bis(trimethylsilyl)amide (NaHMDS), and Potassium bis(trimethylsilyl)amide (KHMDS). chemicalbook.comnih.gov These compounds are highly popular as strong, non-nucleophilic bases in synthetic organic chemistry. chemicalbook.comnih.gov Their bulky nature prevents them from acting as nucleophiles, allowing for the clean deprotonation of acidic protons to generate carbanions or enolates without competing addition reactions.

These alkali metal amides are instrumental in a variety of transformations:

Enolate Formation: They are widely used to deprotonate ketones, esters, and amides to form enolates, which are key intermediates in carbon-carbon bond-forming reactions like alkylations and aldol (B89426) condensations. orgsyn.org

Wittig Reactions: NaHMDS and its congeners are effective bases for deprotonating phosphonium (B103445) salts to generate phosphorus ylides for use in Wittig reactions. orgsyn.org

Amidination: HMDS can mediate the condensation reaction between formamides and sulfonamides or anilines to produce N-sulfonylformamidines and N-arylformamidines, respectively, under metal-free and solvent-free conditions. organic-chemistry.org

The following table summarizes some of the key applications of these related bis(trimethylsilyl) compounds.

| Compound | Reagent Type | Key Applications in Organic Synthesis |

| Hexamethyldisilazane (HMDS) | Silylating Agent | Protection of alcohols, amines, thiols, and carboxylic acids. chemicalbook.comatamanchemicals.com |

| Reagent | Mediates condensation and amidination reactions. chemicalbook.comorganic-chemistry.org | |

| Sodium bis(trimethylsilyl)amide (NaHMDS) | Strong, Non-nucleophilic Base | Generation of enolates from ketones and esters. orgsyn.org |

| Strong, Non-nucleophilic Base | Deprotonation of phosphonium salts in Wittig reactions. orgsyn.org | |

| Lithium bis(trimethylsilyl)amide (LiHMDS) | Strong, Non-nucleophilic Base | Used in amination reactions and generation of carbanions. chemicalbook.comepa.gov |

| Potassium bis(trimethylsilyl)amide (KHMDS) | Strong, Non-nucleophilic Base | Preparation of highly reactive dienes for Diels-Alder reactions. orgsyn.org |

Q & A

Q. What are the standard synthetic routes for preparing bis(trimethylsilyl)diazene, and what key reaction conditions must be optimized?

Bis(trimethylsilyl)diazene is typically synthesized via reactions involving hydroxyacetylenic acids and hexamethyldisilazane (HMDS) under reflux in tetrahydrofuran (THF). The reaction requires prolonged heating (24–48 hours), followed by vacuum distillation to isolate the product . Key optimizations include maintaining anhydrous conditions and stoichiometric excess of HMDS to ensure complete silylation.

Q. How can the purity and structural integrity of bis(trimethylsilyl)diazene be verified post-synthesis?

Post-synthesis characterization relies on 1H/13C NMR spectroscopy to confirm the absence of unreacted starting materials and byproducts. For example, the trimethylsilyl (TMS) groups exhibit distinct singlet signals in 1H NMR (δ ~0.1–0.3 ppm). Additionally, optical rotation measurements ([α]D) and comparison with literature values are critical for verifying stereochemical integrity in chiral derivatives .

Q. What purification techniques are effective for bis(trimethylsilyl)diazene derivatives?

Deprotection of (trimethylsilyl)ethyl carbamates can be achieved using tetra-n-butylammonium fluoride (TBAF) , which selectively cleaves sterically hindered silyl groups. This method is preferred over alternatives due to its efficiency in high-yield global deprotection, even in complex tricyclic frameworks .

Advanced Research Questions

Q. How does the photolytic cleavage of bis(trimethylsilyl)diazene enable controlled fragment assembly in complex alkaloid synthesis?

Bis(trimethylsilyl)diazene acts as a photolabile linker in alkaloid synthesis. Wavelength-selective photolysis (e.g., 380 nm for labile C3a'–C3a" bonds vs. 300 nm for robust C3a–C7' bonds) allows sequential cleavage, enabling stepwise assembly of cyclotryptamine trimers. This strategy ensures precise control over stereochemistry, including quaternary stereocenters .

Q. What mechanistic insights explain the reactivity of bis(trimethylsilyl)diazene with cyclopentadienyl metal chlorides?

Reaction with cyclopentadienyl metal chlorides (e.g., C5H5CrCl) involves reduction and ligand addition , forming complexes like [C5H5Cr(NSiMe3)2]2. X-ray crystallography confirms that the diazene ligand adopts a bridging configuration, with trimethylsilyl groups stabilizing the metal center through steric and electronic effects .

Q. What challenges arise in the stereochemical control of products derived from bis(trimethylsilyl)diazene, and how can they be addressed methodologically?

Challenges include axial chirality retention during fragment coupling. Solutions involve:

Q. How do steric effects influence the reactivity of bis(trimethylsilyl)diazene in coordination chemistry?

The bulky trimethylsilyl groups impose steric constraints , limiting ligand flexibility in metal complexes. This hinders certain coordination modes but stabilizes unusual geometries, as observed in chromium complexes where diazene acts as a rigid, chelating ligand .

Methodological Considerations

Q. What spectroscopic techniques are critical for analyzing bis(trimethylsilyl)diazene derivatives?

Q. How can conflicting data in diazene-based reactions be resolved?

Contradictions in reaction outcomes (e.g., selectivity under varying photolysis conditions) are addressed by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.